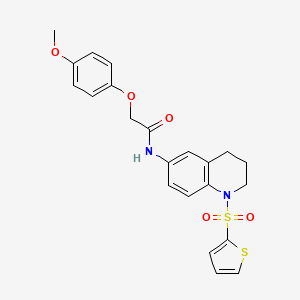

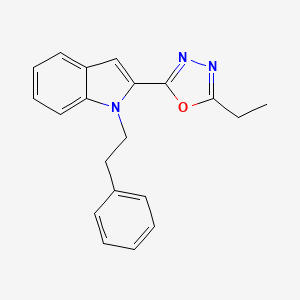

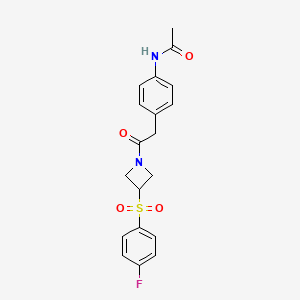

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Cobalt-promoted Dimerization of Aminoquinoline Benzamides

Research by Grigorjeva and Daugulis (2015) presents a cobalt-promoted dimerization method for benzamides, which includes compounds similar to 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This method, conducted in ethanol with oxygen as the terminal oxidant, showcases the compound's compatibility with bromo moieties and its potential utility in synthesizing complex molecular architectures relevant in various fields of chemistry and material science (Grigorjeva & Daugulis, 2015).

Synthesis and Biological Activity Studies

El-Hashash et al. (2016) explored the reactions of similar bromo-substituted compounds towards various nucleophiles, leading to the synthesis of quinazolinones with expected biological activities. This underscores the compound's relevance in developing new pharmaceutical agents, indicating its versatility in synthesizing biologically active molecules (El-Hashash, Azab, & Morsy, 2016).

Bromination of Quinoline Derivatives

Brown and Gouliaev (2004) detailed a bromination process for benzazines, including quinoline derivatives. This process emphasizes the compound's capacity for regioselective modification, pivotal in synthetic chemistry for creating compounds with precise structural attributes for specific scientific applications (Brown & Gouliaev, 2004).

Development of σ Receptor Ligands

Research by Xu, Lever, and Lever (2007) on tetrahydroisoquinolinyl benzamides, which are structurally related to the compound , focused on developing potent σ2 receptor ligands. This highlights its potential application in neurological research and the development of therapeutic agents targeting σ receptors (Xu, Lever, & Lever, 2007).

Optical Chemosensors

Anand, Ashok Kumar, and Sahoo (2018) developed an optical chemosensor for Al3+ detection, utilizing a bromo-substituted compound. This work illustrates the compound's application in environmental monitoring and biological research, showcasing its utility in developing sensors for detecting metal ions in various contexts (Anand, Ashok Kumar, & Sahoo, 2018).

Mécanisme D'action

Target of Action

They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Biochemical Pathways

Without specific information on “3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives, a related class of compounds, are known to affect various biochemical pathways, including those involved in cell growth and proliferation .

Result of Action

Similar compounds often have diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects .

Propriétés

IUPAC Name |

3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXPIZCWFIQZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)

![ethyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2562301.png)

![ethyl 2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562302.png)

![1-(5-fluoro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2562308.png)

![2-Chloro-N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]propanamide](/img/structure/B2562311.png)

![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2562312.png)